

A Technical Guide to the Physicochemical Properties of trans-2-Decene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

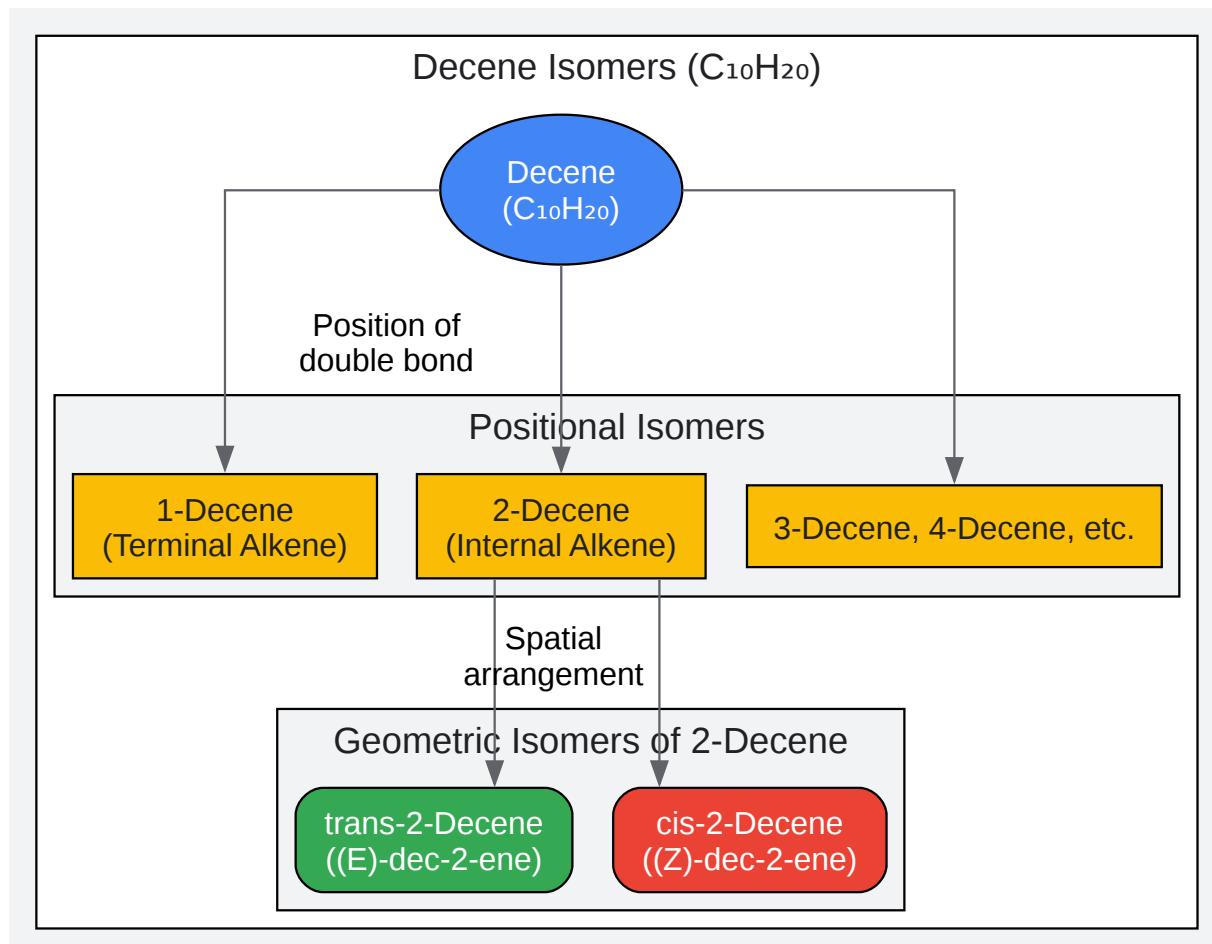
Compound Name: *trans*-2-Decene

Cat. No.: B104024

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of **trans-2-Decene** ((E)-dec-2-ene), an unsaturated hydrocarbon of interest in various chemical synthesis and research applications. The data and methodologies presented herein are intended to support laboratory work, safety assessments, and the development of new chemical entities.


Quantitative Physicochemical Data

The fundamental physical and chemical characteristics of **trans-2-Decene** are summarized in the table below. These values are critical for predicting its behavior in different chemical environments, designing experimental setups, and ensuring safe handling.

Property	Value	Source(s)
IUPAC Name	(E)-dec-2-ene	[1] [2]
Molecular Formula	C ₁₀ H ₂₀	[1] [2] [3]
Molecular Weight	140.27 g/mol	[1] [2] [3] [4]
CAS Number	19398-79-9	[1]
Appearance	Clear, colorless liquid	[1]
Boiling Point	172-173 °C (at 760 mmHg)	[1]
Density	0.749 g/cm ³ (at 20°C)	[1]
Flash Point	46.9 °C (Closed Cup)	[1]
Water Solubility	Insoluble	[1]
Octanol/Water Partition Coefficient (LogP)	5.4	[1]

Isomeric Context

trans-2-Decene is one of several isomers of decene. Isomers are molecules that share the same molecular formula (C₁₀H₂₀) but differ in their atomic arrangement. These structural differences can lead to distinct physical and chemical properties. The diagram below illustrates the relationship between **trans-2-Decene** and its related isomers.

[Click to download full resolution via product page](#)

Figure 1: Isomeric relationships of decene.

Generally, trans isomers of alkenes are thermodynamically more stable than their cis counterparts due to reduced steric strain.^[1] Likewise, internal alkenes like 2-decene are typically more stable than terminal alkenes such as 1-decene.^[1]

Experimental Protocols

The determination of the physicochemical properties listed above requires standardized experimental procedures to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments.

3.1 Determination of Boiling Point (Distillation Method)

- Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This protocol is based on standard distillation techniques (e.g., ASTM D1078).
- Apparatus: Distillation flask, condenser, calibrated thermometer, heating mantle, and receiving cylinder.
- Procedure:
 - A measured volume of **trans-2-Decene** is placed in the distillation flask with boiling chips.
 - The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.
 - The sample is heated gradually.
 - The temperature is recorded when the first drop of condensate falls from the condenser into the receiving cylinder (Initial Boiling Point).
 - Heating is continued until the final drop of liquid evaporates from the bottom of the flask (Dry Point). The boiling range is reported.
 - The observed boiling point is corrected to standard atmospheric pressure (760 mmHg) using a pressure-temperature nomograph or the Sidney-Young equation.

3.2 Determination of Density (Pycnometer Method)

- Principle: Density is determined by measuring the mass of a known volume of the substance using a calibrated pycnometer (specific gravity bottle).
- Apparatus: Pycnometer of a known volume, analytical balance, and a constant-temperature water bath.
- Procedure:
 - The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m_1).

- The pycnometer is filled with distilled water and placed in a constant-temperature bath (e.g., 20°C) until it reaches thermal equilibrium. The volume is adjusted, and the pycnometer is re-weighed (m_2). The volume (V) is calculated using the density of water at that temperature.
- The pycnometer is cleaned and dried, then filled with **trans-2-Decene**, brought to the same temperature in the water bath, and weighed (m_3).
- The density (ρ) of the sample is calculated using the formula: $\rho = (m_3 - m_1) / V$.

3.3 Determination of Flash Point (Pensky-Martens Closed-Cup Method)

- Principle: The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is introduced. The Pensky-Martens method (e.g., ASTM D93) is standard for such liquids.
- Apparatus: Pensky-Martens closed-cup tester, which includes a test cup, lid with a shutter mechanism, ignition source, and stirrer.
- Procedure:
 - The sample is poured into the test cup to the marked level.
 - The lid is secured, and the sample is heated at a slow, constant rate while being continuously stirred.
 - At regular temperature intervals, the ignition source is applied by opening the shutter.
 - The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a distinct flash.

3.4 Determination of Water Solubility (Flask Method)

- Principle: Based on OECD Guideline 105, this method determines solubility by equilibrating the substance in water at a constant temperature, followed by concentration measurement.
- Apparatus: Shaking flask, constant-temperature water bath or shaker, centrifuge, and an analytical instrument for quantification (e.g., Gas Chromatography).

- Procedure:
 - An excess amount of **trans-2-Decene** is added to a known volume of distilled water in a flask.
 - The flask is agitated in a constant-temperature bath for a sufficient period to reach equilibrium (typically 24-48 hours).
 - The solution is allowed to stand to permit phase separation. If an emulsion persists, centrifugation is used.
 - A sample of the aqueous phase is carefully removed and its concentration is determined using a suitable analytical method. Given the low expected solubility, a sensitive technique is required.

General Experimental Workflow

A logical workflow for the comprehensive physicochemical analysis of a **trans-2-Decene** sample is crucial for systematic characterization. The following diagram outlines the key stages, from sample acquisition to final reporting.

[Click to download full resolution via product page](#)**Figure 2:** General workflow for physicochemical analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. trans-2-Decene | 19398-79-9 | Benchchem [benchchem.com]
- 2. 2-Decene [webbook.nist.gov]
- 3. 2-Decene [webbook.nist.gov]
- 4. trans-2-Decene | C10H20 | CID 32899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of trans-2-Decene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b104024#physicochemical-properties-of-trans-2-decene\]](https://www.benchchem.com/product/b104024#physicochemical-properties-of-trans-2-decene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com